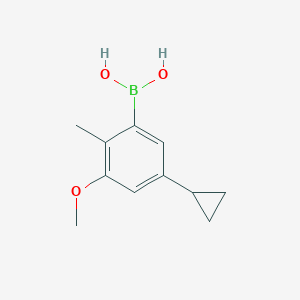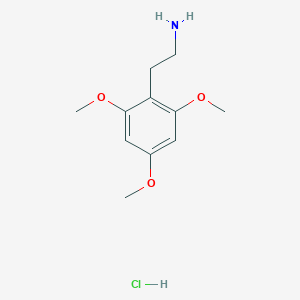
2,4,6-TMPEA (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethoxyphenethylamine (hydrochloride) is an organic compound categorized as a phenethylamine. It is commonly used as an analytical reference standard in research and forensic applications . The compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyphenethylamine (hydrochloride) typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Trimethoxyphenethylamine (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
化学反应分析
Types of Reactions
2,4,6-Trimethoxyphenethylamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated and nitrated phenethylamine derivatives.
科学研究应用
2,4,6-Trimethoxyphenethylamine (hydrochloride) has a broad range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly as a monoamine reuptake inhibitor.
Medicine: Investigated for potential therapeutic applications in neuropharmacology.
Industry: Utilized in the synthesis of other phenethylamine derivatives and related compounds.
作用机制
The mechanism of action of 2,4,6-Trimethoxyphenethylamine (hydrochloride) involves its role as a monoamine reuptake inhibitor. It obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of postsynaptic receptors, which can influence various physiological and psychological responses .
相似化合物的比较
2,4,6-Trimethoxyphenethylamine (hydrochloride) is part of a group of compounds known as trimethoxyphenethylamines. Similar compounds include:
- 2,3,4-Trimethoxyphenethylamine
- 2,3,5-Trimethoxyphenethylamine
- 2,3,6-Trimethoxyphenethylamine
- 2,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxyphenethylamine (Mescaline)
Uniqueness
What sets 2,4,6-Trimethoxyphenethylamine (hydrochloride) apart is its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity in chemical reactions .
属性
分子式 |
C11H18ClNO3 |
|---|---|
分子量 |
247.72 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H |
InChI 键 |
MEZFMRZBYCEOHW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)CCN)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)
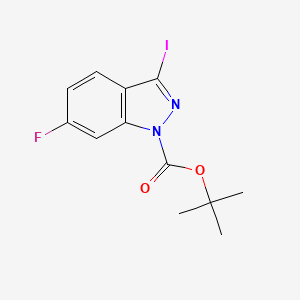

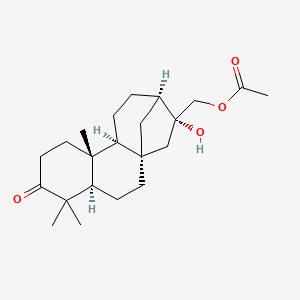
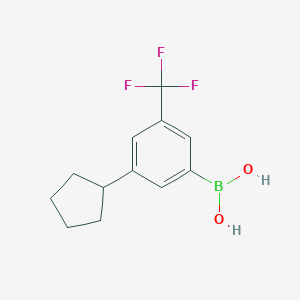
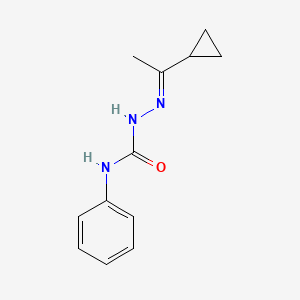
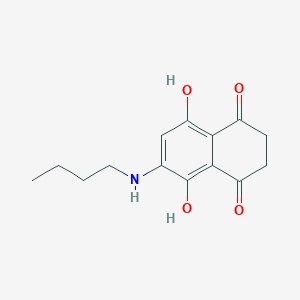
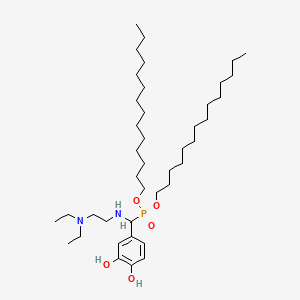
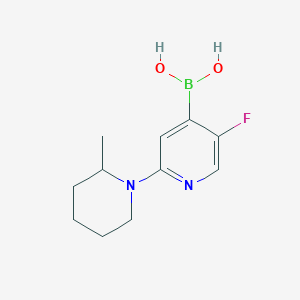
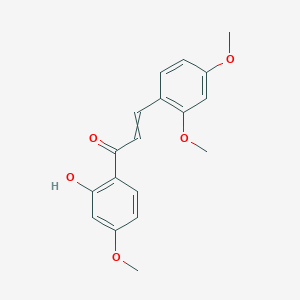
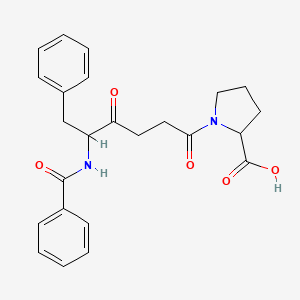

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14081255.png)
